ZERENEX ZXG000100
Overview
Description
ZERENEX ZXG000100 is a novel chemical entity developed by Zerenex Molecular Ltd. It is part of their extensive collection of unique research chemicals, which are used in various scientific and industrial applications. This compound is known for its unique structure and properties, making it a valuable compound for research and development in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZERENEX ZXG000100 involves a series of complex organic reactions The specific synthetic route and reaction conditions are proprietary information held by Zerenex Molecular Ltd
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped with state-of-the-art technology. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production methods are designed to be cost-effective and scalable, allowing for the compound to be produced in quantities ranging from grams to hundreds of grams.
Chemical Reactions Analysis
Types of Reactions
ZERENEX ZXG000100 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ZERENEX ZXG000100 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ZERENEX ZXG000100 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways are subject to ongoing research, but preliminary studies suggest that this compound may influence signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
ZERENEX ZXG000100 is unique in its structure and properties, which distinguish it from other similar compounds. Some similar compounds include:
ZERENEX ZXG000101: Another novel chemical entity with a slightly different structure and properties.
ZERENEX ZXG000102: Known for its higher reactivity and different functional groups.
ZERENEX ZXG000103: Used in similar applications but with different biological activity.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-naphthalen-2-yloxypropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-19-8-10-20(11-9-19)13-17(21)14-22-18-7-6-15-4-2-3-5-16(15)12-18/h2-7,12,17,21H,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVDTBJFULZDHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191033 | |
Record name | 4-Methyl-α-[(2-naphthalenyloxy)methyl]-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33768-87-5 | |
Record name | 4-Methyl-α-[(2-naphthalenyloxy)methyl]-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33768-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-α-[(2-naphthalenyloxy)methyl]-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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